Furfuryl N-(5-chloro-2-methylphenyl)carbamate
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Overview
Description
Furfuryl N-(5-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.698 g/mol . This compound is known for its unique chemical structure, which includes a furfuryl group and a carbamate linkage. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furfuryl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of furfuryl alcohol with N-(5-chloro-2-methylphenyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Furfuryl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce furfuryl N-(5-chloro-2-methylphenyl)amine .
Scientific Research Applications
Furfuryl N-(5-chloro-2-methylphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of Furfuryl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furfuryl group may also participate in various chemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- Furfuryl N-(5-chloro-2-ethylphenyl)carbamate
- Furfuryl N-(5-chloro-2-propylphenyl)carbamate
- Furfuryl N-(5-chloro-2-butylphenyl)carbamate
Uniqueness
Furfuryl N-(5-chloro-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
100375-90-4 |
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Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
furan-2-ylmethyl N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C13H12ClNO3/c1-9-4-5-10(14)7-12(9)15-13(16)18-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
KMSIOMNEFYGIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OCC2=CC=CO2 |
Origin of Product |
United States |
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